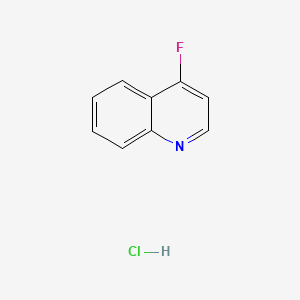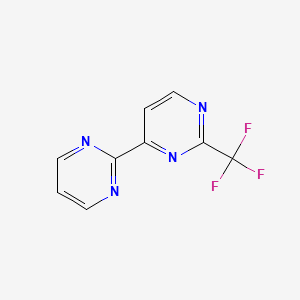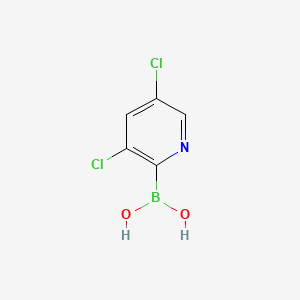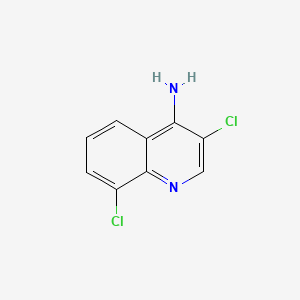
Chlorhydrate de 4-fluoroquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoroquinoline hydrochloride is a chemical compound with the molecular formula C9H7ClFN . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of fluoroquinolines involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .Molecular Structure Analysis
The molecular structure of 4-Fluoroquinoline hydrochloride consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Chemical Reactions Analysis
Fluoroquinolones, a class of compounds to which 4-Fluoroquinoline hydrochloride belongs, are known to inhibit the function of two essential enzymes DNA topoisomerase IV and DNA gyrase, involved in bacterial DNA replication .Applications De Recherche Scientifique
Applications antimicrobiennes
Les fluoroquinolones, y compris le chlorhydrate de 4-fluoroquinoléine, sont connues pour leurs propriétés antimicrobiennes . Elles présentent un niveau élevé d'activité antibactérienne et un large spectre qui surpassent de nombreux antibiotiques, y compris la troisième génération de céphalosporines et autres antibactériens chimiothérapeutiques .
Pharmacodynamique
La pharmacodynamique fournit une base rationnelle pour optimiser les schémas posologiques en décrivant la relation entre le médicament, l'hôte et l'effet antimicrobien . Les antibiotiques de la famille des quinolones sont généralement considérés comme ayant une activité bactéricide dépendante de la concentration .
Gestion de la résistance
Les fluoroquinolones ont un mécanisme d'action spécifique, différent des antibiotiques et d'autres groupes d'antibactériens (céphalosporines, aminoglycosides, etc.), ce qui permet d'utiliser les fluoroquinolones pour le traitement des maladies infectieuses causées par des souches résistantes à de nombreuses autres classes de médicaments antibactériens .
Inhibition de l'ADN-gyrase bactérienne
Grâce à leur capacité de pénétration accrue à travers les membranes cellulaires et leurs effets sur la reproduction des bactéries en inhibant l'ADN-gyrase bactérienne, les fluoroquinolones possèdent une activité antibactérienne élevée .
Modifications structurales
La modification structurelle du squelette quinoléique par l'incorporation d'atomes de fluor en C-6 et à d'autres positions du cycle benzénique a entraîné une amélioration remarquable des propriétés antimicrobiennes .
Complexes métalliques
La formation de complexes de fluoroquinolones avec des métaux et leurs applications ont été envisagées .
Mécanisme D'action
Target of Action
The primary targets of 4-Fluoroquinoline hydrochloride, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
4-Fluoroquinoline hydrochloride inhibits DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This complex blocks the progress of the replication fork, thereby inhibiting DNA replication . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by 4-Fluoroquinoline hydrochloride are those involved in DNA replication. By blocking the progress of the replication fork, the compound disrupts the normal process of DNA synthesis . This disruption can lead to cell death, as DNA replication is essential for cell division and growth .
Pharmacokinetics
Fluoroquinolones in general are known for their excellent tissue penetration and broad-spectrum activity . They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of the action of 4-Fluoroquinoline hydrochloride is the inhibition of bacterial growth and survival. By blocking DNA replication, the compound prevents bacteria from dividing and growing . This leads to bacterial cell death, making 4-Fluoroquinoline hydrochloride an effective antibacterial agent .
Safety and Hazards
Orientations Futures
Fluorinated isoquinolines, including 4-Fluoroquinoline hydrochloride, have attracted widespread attention as important components of pharmaceuticals and materials . There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Propriétés
IUPAC Name |
4-fluoroquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUOXWRXPDTOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718816 |
Source


|
| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245643-64-4 |
Source


|
| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)
![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)
![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)


